Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by a cyclobutane ring substituted with an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 2,2-dimethylcyclobutanecarboxylate with ammonia or an amine source under acidic or basic conditions to introduce the amino group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols or aldehydes.
Scientific Research Applications
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2,2-dimethylcyclopropanecarboxylate: Similar structure but with a cyclopropane ring.
Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 3-amino-2,2-dimethylcyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
This compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
ethyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)6-5-7(10)9(6,2)3/h6-7H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPOSOVEZNQRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.